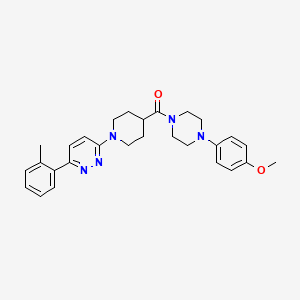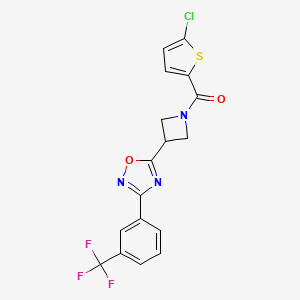
(4-(4-Methoxyphenyl)piperazin-1-yl)(1-(6-(o-tolyl)pyridazin-3-yl)piperidin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that appears to have been studied in the context of medicinal chemistry . It contains several functional groups, including a methoxyphenyl group, a piperazine ring, a pyridazinone ring, and a piperidine ring .
Molecular Structure Analysis
The molecular structure of this compound is complex, featuring several ring structures and functional groups . Unfortunately, the specific details of its molecular structure are not available in the current resources.Scientific Research Applications
Crystallography and Salt Formation
This compound has been utilized in the synthesis and crystallographic analysis of various piperazinium salts. These salts, including trifluoroacetate and pentafluorobenzoate, are formed from equimolar quantities of N-(4-methoxyphenyl)piperazine and corresponding organic acids. The crystal packing is largely influenced by hydrogen bonding and, in some cases, π-π stacking interactions and iodine-iodine close contacts .
Neurodegenerative Disease Research
In the field of neurodegenerative diseases, particularly Alzheimer’s, derivatives of this compound have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial in acetylcholine hydrolysis, and their inhibition can potentially increase acetylcholine levels, offering therapeutic benefits .
Antimicrobial Activity
The compound has shown promise in antimicrobial studies. Molecular docking simulations of certain derivatives towards the oxidoreductase enzyme have indicated that the most active compounds are stabilized by hydrophobic interactions within the binding site, suggesting potential for developing new antibacterial agents .
Cancer Research
In cancer research, derivatives of this compound have been synthesized and screened for cytotoxic activity against various cancer cell lines. The in vitro studies employ assays like the MTT assay to determine the efficacy of these derivatives in inhibiting cancer cell growth .
Drug Design and Recreational Substance Detection
The compound has been noted in the context of designer recreational drugs. Efforts have been made to develop methods for the detection of the compound and its metabolites in human fluids, which is significant for both drug design and forensic science .
Molecular Modeling and Drug Discovery
The compound’s derivatives have been used in molecular modeling studies to predict interactions with biological targets. These studies are foundational in the drug discovery process, helping to identify potential drug candidates before they are synthesized and tested in the lab .
Pharmacokinetics and Metabolism
Research into the pharmacokinetics and metabolism of this compound and its derivatives can provide insights into how it is absorbed, distributed, metabolized, and excreted by the body. This information is crucial for drug development and safety assessments .
Chemical Synthesis and Methodology
The compound is also significant in chemical synthesis, serving as a building block for more complex molecules. Its reactivity and interactions with various reagents are studied to develop new synthetic methodologies .
Mechanism of Action
Target of Action
The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the hydrolysis of acetylcholine, a neurotransmitter involved in many functions of the nervous system .
Mode of Action
The compound interacts with its targets (AChE and BChE) by inhibiting their activity . This inhibition results in an increase in acetylcholine levels, as the hydrolysis of acetylcholine is reduced . The compound with the best AChE activity was found to show competitive inhibition .
Biochemical Pathways
By inhibiting AChE and BChE, the compound affects the cholinergic transmission pathway . This pathway is involved in various cognitive functions and its impairment is associated with neurodegenerative diseases like Alzheimer’s . The inhibition of AChE and BChE leads to an increase in acetylcholine levels, which can help alleviate the symptoms of diseases characterized by acetylcholine deficiency .
Result of Action
The result of the compound’s action is an increase in acetylcholine levels due to the inhibition of AChE and BChE . This can help improve cognitive functions in individuals with acetylcholine deficiency, such as those suffering from Alzheimer’s disease .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, storage conditions can affect the stability of the compound Additionally, the compound’s efficacy can be influenced by factors such as the patient’s health status, genetic makeup, and other individual-specific factors
properties
IUPAC Name |
[4-(4-methoxyphenyl)piperazin-1-yl]-[1-[6-(2-methylphenyl)pyridazin-3-yl]piperidin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N5O2/c1-21-5-3-4-6-25(21)26-11-12-27(30-29-26)32-15-13-22(14-16-32)28(34)33-19-17-31(18-20-33)23-7-9-24(35-2)10-8-23/h3-12,22H,13-20H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVNODSLAKTWFMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(C=C2)N3CCC(CC3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(4-Methoxyphenyl)piperazin-1-yl)(1-(6-(o-tolyl)pyridazin-3-yl)piperidin-4-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethan-1-one](/img/structure/B2870838.png)

![N-(1-cyanocyclopentyl)-2-[4-(2-hydroxypropyl)-3-methylpiperazin-1-yl]acetamide](/img/structure/B2870840.png)

![6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(2-chlorophenyl)methyl]hexanamide](/img/no-structure.png)
![(E)-N-Methyl-N-[(2-methyl-1,2,4-triazol-3-YL)methyl]-2-phenylethenesulfonamide](/img/structure/B2870843.png)
![5-Chloro-2-[(1-methoxypropan-2-yl)oxy]aniline](/img/structure/B2870844.png)
![2,4-dichloro-N-[2-[3-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2870846.png)

![2-{8-[(4-chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2870849.png)
![(3-Phenyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride](/img/structure/B2870852.png)
![4-{[(2,5-Dimethylfuran-3-yl)carbonyl]amino}phenyl thiocyanate](/img/structure/B2870855.png)

![ethyl 4-(2-(2-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)benzoate](/img/structure/B2870861.png)